CID 90477587
Description
CID 90477587 (PubChem Compound Identifier 90477587) is a chemical compound recently characterized in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As depicted in Figure 1A of , its chemical structure includes functional groups typical of terpenoid derivatives, such as hydroxyl and carbonyl moieties, though specific stereochemical details remain unspecified in the available literature. The compound was isolated from CIEO (a plant-derived essential oil, exact species unspecified), where its presence across vacuum distillation fractions (Figure 1C) suggests volatility and thermal stability within a moderate boiling range. The GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) confirm a molecular ion peak at m/z 234 [M]⁺, with fragmentation patterns indicative of a sesquiterpene backbone .
Properties
Molecular Formula |
C40H38O2Ti |
|---|---|
Molecular Weight |
598.6 g/mol |
InChI |
InChI=1S/C20H14O2.C20H24.Ti/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2; |
InChI Key |
OTLXQBDOYLJFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CID 90477587 belongs to a class of oxygenated terpenoids. Below is a comparative analysis with analogous compounds from the oscillatoxin family () and other terpenoid derivatives (inferred from methodologies in , and 10).
Table 1: Structural and Physicochemical Comparison
*GC-MS retention indices are approximate and method-dependent.
Key Findings :
Structural Complexity: this compound is less complex than oscillatoxins (e.g., CID 101283546), which exhibit polycyclic epoxide and ester groups critical for bioactivity. Its simpler structure may enhance synthetic accessibility but limit pharmacological potency. Unlike glycosylated triterpenes (e.g., ginsenosides), this compound lacks sugar moieties, reducing water solubility and oral bioavailability .
Analytical Differentiation: this compound was identified via GC-MS, whereas oscillatoxins and ginsenosides require LC-MS/MS due to higher molecular weights and polarity. The compound’s moderate volatility allows efficient separation in nonpolar GC columns . Collision-induced dissociation (CID) in mass spectrometry () could differentiate isomers of this compound by fragmentation patterns, akin to distinguishing ginsenoside Rf and pseudoginsenoside F11 .
Functional Group Impact :
- The hydroxyl and carbonyl groups in this compound suggest reactivity in esterification or oxidation reactions, similar to oscillatoxin derivatives. However, the absence of epoxide or methylated groups (cf. CID 185389) may limit its interaction with cellular targets like ion channels .
Potential Applications: While oscillatoxins are marine toxins with cytotoxic applications, this compound’s lower molecular weight and volatility align with uses in essential oils or fragrances. Comparative GC-MS data () indicate it could serve as a biomarker for plant species identification.
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